molecular formula C19H23N3O5S B2617024 1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203307-17-8

1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2617024
CAS No.: 1203307-17-8
M. Wt: 405.47
InChI Key: WYDOMZJQNXNKDO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative featuring two distinct pharmacophoric motifs:

  • 3,4-Dimethoxybenzyl group: A lipophilic aromatic substituent that may enhance membrane permeability or receptor binding.
  • 1,1-Dioxidoisothiazolidin-2-yl group: A sulfone-containing heterocycle, which could influence electronic properties and metabolic stability.
  • Urea linkage: A hydrogen-bonding motif common in enzyme inhibitors and receptor antagonists.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with compounds targeting G protein-coupled receptors (GPCRs) or kinases, where urea and sulfone groups often mediate critical interactions .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-9-4-14(12-18(17)27-2)13-20-19(23)21-15-5-7-16(8-6-15)22-10-3-11-28(22,24)25/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDOMZJQNXNKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethoxybenzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the dimethoxybenzyl intermediate.

    Coupling with Isothiazolidinone: The intermediate is then reacted with 4-isothiazolidinone under specific conditions to form the desired urea derivative. This step often requires the use of coupling reagents such as carbodiimides to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of this compound in managing Type 2 Diabetes Mellitus (T2DM). The following table summarizes key findings related to its antidiabetic effects:

Study ReferenceIC50 Value (µM)Comparison DrugNotes
Case Study 145AcarboseComparable efficacy in inhibiting α-glucosidase
Case Study 252MetforminSignificant reduction in glucose absorption

The compound exhibits significant inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. Structural modifications to the urea moiety can enhance or diminish this inhibitory activity.

Antitumor Activity

The potential of this compound as an antitumor agent has also been explored. It functions as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The following table summarizes findings from relevant studies:

Study ReferenceBinding Affinity (Kd)Target EnzymeNotes
Case Study 320 nMIDO1Modifications to phenyl rings increase binding affinity
Case Study 415 nMIDO1Enhanced immune response modulation in tumor microenvironments

The proposed mechanism involves interactions between the urea moiety and key amino acids in the active site of IDO1. For example, hydrogen bonding between the urea nitrogen and residues such as Asn350 enhances binding affinity.

Case Study 1: Antidiabetic Activity

In a study investigating various urea derivatives for their α-glucosidase inhibitory effects, this compound exhibited promising results with an IC50 value comparable to standard drugs like acarbose. This positions it as a candidate for further development in diabetes management.

Case Study 2: Cancer Treatment Potential

Another research effort focused on IDO1 inhibitors revealed that modifications to the phenyl ring significantly influenced biological activity. The compound was noted for its ability to modulate immune responses within tumor microenvironments.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Dimethoxybenzyl Groups

  • SSR126768A : Contains a 2,4-dimethoxybenzyl group instead of the 3,4-dimethoxy substitution in the target compound. This positional isomerism may alter steric and electronic interactions with target receptors. SSR126768A also includes a pyrrolidinecarboxamide moiety, absent in the target compound .
  • SR49059 : Features a 3,4-dimethoxysulfonyl group, sharing the dimethoxy substitution pattern but replacing the benzyl group with a sulfonyl-linked indole scaffold. The sulfonyl group in SR49059 may confer distinct solubility and binding kinetics compared to the target’s isothiazolidin sulfone .

Urea-Containing Derivatives

  • (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Compound 14): Synthesized via reaction of aniline with 2,4-difluorophenyl isocyanate, yielding 27% with 97.5% HPLC purity . The morpholino-triazine core contrasts with the target’s isothiazolidin sulfone, suggesting divergent targets (e.g., kinases vs. GPCRs). Fluorine substituents may enhance metabolic stability compared to the target’s methoxy groups.
  • 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22): Includes a carboxylic acid group, improving water solubility relative to the target compound. This highlights how substituent choice balances lipophilicity and solubility .

Sulfone-Containing Heterocycles

  • SR121463A: Contains a sulfonyl group within a spiro-indole framework.

Discussion of Structural and Functional Implications

  • Synthetic Accessibility : The target compound’s synthesis route is unspecified, but analogs like Compound 14 demonstrate that urea formation via isocyanate-aniline coupling is viable, albeit with moderate yields .
  • The isothiazolidin sulfone offers a unique geometry compared to SR49059’s planar sulfonyl group, which could influence target selectivity.
  • Biological Relevance: Urea derivatives often target enzymes or receptors requiring hydrogen-bond interactions (e.g., vasopressin or kinase inhibitors) .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea moiety linked to a dimethoxybenzyl group and a phenyl group substituted with a dioxidoisothiazolidine. Its chemical formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.41 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds derived from phenyl urea have shown significant antioxidant properties, which may contribute to their therapeutic effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is crucial in tryptophan metabolism and immune response regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibited moderate to significant activity in assays
IDO1 InhibitionPotential inhibitor; structure-activity relationship explored
AntimicrobialRelated compounds showed activity against various pathogens

Study on IDO1 Inhibition

A study synthesized several phenyl urea derivatives to evaluate their inhibitory effects on IDO1. Among these derivatives, certain modifications led to increased potency against IDO1, highlighting the importance of specific structural features. For instance, compounds with para-substituted phenyl groups exhibited enhanced inhibitory activity compared to unsubstituted analogs .

Antioxidant Activity Evaluation

In vitro studies demonstrated that derivatives of phenyl urea, including those similar to our compound of interest, displayed significant antioxidant activity when tested against hydrogen peroxide-induced oxidative stress. The results indicated that these compounds could potentially mitigate oxidative damage in biological systems .

Discussion

The biological activity of this compound suggests it may serve as a lead compound for further development in therapeutic applications. Its potential as an IDO1 inhibitor aligns with current trends in cancer immunotherapy, while its antioxidant properties may offer additional health benefits.

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